Methyl 2-methylquinoline-6-carboxylate

Catalog No.
S714319
CAS No.
108166-01-4
M.F
C12H11NO2
M. Wt
201.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-methylquinoline-6-carboxylate

CAS Number

108166-01-4

Product Name

Methyl 2-methylquinoline-6-carboxylate

IUPAC Name

methyl 2-methylquinoline-6-carboxylate

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

InChI

InChI=1S/C12H11NO2/c1-8-3-4-9-7-10(12(14)15-2)5-6-11(9)13-8/h3-7H,1-2H3

InChI Key

KGSIXOOGGCSYTB-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=C1)C=C(C=C2)C(=O)OC

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)C(=O)OC

Methyl 2-methylquinoline-6-carboxylate is an organic compound with the molecular formula C12H11NO2C_{12}H_{11}NO_2. It belongs to the class of quinoline derivatives, which are characterized by a fused ring structure consisting of a benzene ring and a pyridine ring. This compound is noted for its potential applications in various fields, including pharmaceuticals and organic synthesis, due to its unique structural properties and biological activities.

Precursor for Quinoline Derivatives:

MMQC acts as a starting material for the synthesis of various quinoline derivatives, a class of heterocyclic aromatic compounds known for their diverse biological activities []. By modifying the functional groups attached to the quinoline core, researchers can create novel compounds with potential applications in various fields, including:

  • Medicinal Chemistry: Quinoline derivatives have been explored for their potential as antibacterial, antifungal, anticancer, and anti-inflammatory agents [, , ]. Modifying MMQC can lead to the development of new quinolines with improved potency and selectivity for specific targets.
  • Material Science: Certain quinoline derivatives exhibit promising properties as organic semiconductors, photovoltaic materials, and liquid crystals [, ]. MMQC can serve as a valuable building block for the synthesis of these functional materials.

Exploration of Synthetic Routes:

The synthesis of MMQC itself is of interest to researchers because it involves diverse reaction pathways and catalytic strategies. Studying these methods can provide valuable insights into:

  • Development of new synthetic methods: Optimizing the synthesis of MMQC can lead to the development of more efficient and sustainable methods for preparing similar compounds [].
  • Understanding reaction mechanisms: Investigating the reaction pathways involved in MMQC synthesis can offer a deeper understanding of the fundamental principles governing organic reactions [].

Computational Modeling:

Researchers can utilize computational modeling to predict the physical, chemical, and biological properties of MMQC and its derivatives. This information can guide the design and synthesis of novel compounds with desired functionalities [].

Typical of quinoline derivatives. These include:

  • Electrophilic Substitution: The methyl group at the 2-position can direct electrophiles to the 4- and 7-positions on the quinoline ring.
  • Nucleophilic Substitution: The carboxylate group can participate in nucleophilic substitution reactions, making it a useful intermediate in organic synthesis.
  • Decarboxylation: Under certain conditions, the carboxyl group can be removed, leading to the formation of 2-methylquinoline.

These reactions allow for the derivatization of the compound and its use in synthesizing more complex molecules .

Methyl 2-methylquinoline-6-carboxylate exhibits notable biological activities, including:

  • Antimicrobial Properties: Studies have shown that quinoline derivatives possess antimicrobial activity against various bacterial strains.
  • Anticancer Activity: Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents.
  • Enzyme Inhibition: Certain compounds in this class have been identified as inhibitors of specific enzymes, such as cytochrome P450 enzymes, which are crucial in drug metabolism .

Several methods exist for synthesizing methyl 2-methylquinoline-6-carboxylate:

  • Friedländer Synthesis: This method involves the condensation of an aniline derivative with a carbonyl compound in the presence of an acid catalyst. It is a well-established route for synthesizing quinolines.
  • Modified Doebner–von Miller Reaction: This approach utilizes aniline and acrolein under acidic conditions to yield substituted quinolines efficiently .
  • C-H Functionalization: Recent advancements have introduced metal-free conditions for C(sp^3)-H functionalization, allowing for more sustainable synthetic routes .

Methyl 2-methylquinoline-6-carboxylate has various applications:

  • Pharmaceutical Intermediates: Its derivatives are often used as intermediates in drug development due to their biological activities.
  • Organic Synthesis: The compound serves as a building block in synthesizing more complex organic molecules.
  • Material Science: Quinoline derivatives are explored for their potential use in developing new materials with unique properties .

Interaction studies involving methyl 2-methylquinoline-6-carboxylate have focused on its binding affinity with various biological targets. Research indicates that this compound may interact with specific receptors or enzymes, influencing their activity. For instance, studies have shown its role as an inhibitor for certain cytochrome P450 enzymes, which are significant in drug metabolism and detoxification processes .

Methyl 2-methylquinoline-6-carboxylate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameCAS NumberSimilarityUnique Features
Methyl 2-methylquinoline-4-carboxylate55625-40-61.00Different carboxyl position affecting reactivity
Methyl 2-methyl-1H-indole-4-carboxylate34058-51-00.96Indole structure offers distinct biological activity
Methyl quinoline-6-carboxylate7368120.89Lacks methyl group at position 2
Ethyl 2-methylquinoline-6-carboxylate855763-77-80.93Ethyl group may alter solubility and reactivity
Methyl 2,6-dimethylquinoline-4-carboxylate774586-89-91.00Additional methyl group influences properties

These compounds illustrate the diversity within the quinoline family while highlighting how slight variations in structure can lead to different chemical behaviors and biological activities .

XLogP3

2.4

Wikipedia

Methyl 2-methylquinoline-6-carboxylate

Dates

Modify: 2023-08-15

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